Losartan

Hypertension Uric Acid Metabolism Cardiovascular Pharmacology

Losartan is the first-in-class AT1 receptor blocker with a unique uricosuric effect (0.3 mg/dL serum uric acid reduction) absent in all other ARBs—ideal for hypertension research in hyperuricemia or gout models. As a prodrug requiring CYP2C9/CYP3A4-mediated hepatic activation to EXP3174 (20–30× greater AT1 affinity), it offers a distinct PK profile versus directly active ARBs. Backed by landmark RENAAL and LIFE trial data, losartan provides the most extensively validated renoprotective outcomes in the ARB class. Procure this ≥98% purity reference standard for diabetic nephropathy, cardiovascular, or metabolic research.

Molecular Formula C22H23ClN6O
Molecular Weight 422.9 g/mol
CAS No. 114798-26-4
Cat. No. B1675146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan
CAS114798-26-4
Synonyms2-Butyl-4-chloro-1-((2'-(1H-etrazol-5-yl) (1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol
Cozaar
DuP 753
DuP-753
DuP753
Losartan
Losartan Monopotassium Salt
Losartan Potassium
MK 954
MK-954
MK954
Monopotassium Salt, Losartan
Potassium, Losartan
Salt, Losartan Monopotassium
Molecular FormulaC22H23ClN6O
Molecular Weight422.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
InChIInChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)
InChIKeyPSIFNNKUMBGKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1mg/mL
4.70e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Losartan 114798-26-4: An Overview for Scientific and Industrial Procurement


Losartan (CAS 114798-26-4) is the prototypical angiotensin II receptor blocker (ARB), a class of antihypertensive agents that selectively antagonize the angiotensin II type 1 (AT1) receptor [1]. As the first clinically approved ARB, it serves as a foundational reference compound in both therapeutic and research contexts [2]. Losartan is a prodrug, requiring hepatic conversion via CYP2C9 and CYP3A4 to its primary active metabolite, EXP3174, which is responsible for the majority of its pharmacological activity [3]. It is characterized by moderate oral bioavailability (approximately 33%), a relatively short half-life for the parent compound (1.5–2.5 hours), and a longer half-life for EXP3174 (6–9 hours) [3][4].

Why In-Class ARBs Are Not Interchangeable with Losartan 114798-26-4: The Case for Differentiated Procurement


While all ARBs share a common mechanism of action—antagonism of the AT1 receptor—their clinical and pharmacological profiles diverge significantly [1]. These differences arise from variations in molecular structure, receptor binding kinetics, metabolism, and secondary pharmacological effects [1][2]. As a result, ARBs are not considered therapeutically equivalent, and substitution without careful consideration of these specific properties can lead to altered clinical outcomes [3]. For a scientific or industrial user, the selection of Losartan over another ARB must be based on its unique combination of attributes, including its specific uricosuric effect, its CYP2C9-dependent activation, and its distinct efficacy profile relative to newer agents, all of which are detailed in the following quantitative evidence [4].

Losartan 114798-26-4 Quantitative Differentiation Guide: Head-to-Head Evidence Against Key ARB Comparators


Losartan Exhibits a Clinically Significant Uricosuric Effect Absent in Valsartan

In a randomized, double-blind, 12-week trial comparing losartan (50-100 mg) and valsartan (80-160 mg) in patients with mild to moderate hypertension, losartan significantly reduced serum uric acid levels, whereas valsartan did not [1]. The net difference between treatments was -0.3 mg/dL (P = 0.001) [1]. This effect is attributed to losartan's unique ability to inhibit the urate transporter URAT1, a property not shared by valsartan, candesartan, olmesartan, or the active metabolite EXP3174 [2].

Hypertension Uric Acid Metabolism Cardiovascular Pharmacology

Losartan's Blood Pressure Reduction is Inferior to Candesartan, Highlighting Potency Differences Within the ARB Class

A meta-analysis of 13 randomized controlled trials (n=4,066) directly comparing losartan and candesartan found that candesartan produced a significantly greater reduction in systolic blood pressure (SBP) [1]. Across all trials, the weighted mean difference (WMD) favored candesartan by 3.22 mmHg (95% CI: 2.16 to 4.29) [1]. This difference was consistent in subgroup analyses of monotherapy and different dose ranges [1].

Hypertension Comparative Efficacy Meta-Analysis

Losartan Demonstrates Equivalent Blood Pressure Control to Valsartan, Establishing a Baseline for Comparative Studies

In a large, randomized, double-blind, 12-week trial, losartan (50-100 mg) and valsartan (80-160 mg) demonstrated statistically equivalent reductions in trough sitting diastolic blood pressure (SiDBP) [1]. The between-group difference at week 12 was 0.2 mmHg (90% CI, -1.3 to 1.7; P = 0.827), which fell within the predefined equivalence interval of ±2.5 mmHg [1]. This finding establishes losartan and valsartan as having similar efficacy as first-line antihypertensive agents, serving as a benchmark for comparing newer ARBs.

Hypertension Comparative Efficacy Clinical Trial

Losartan Displays Lower AT1 Receptor Affinity Compared to Irbesartan

In radioligand binding assays using membranes from WB-Fischer 344 rat liver epithelial cells, the inhibition constant (Ki) for losartan at the AT1 receptor was found to be 25.2 nM [1]. In contrast, the Ki for irbesartan under the same conditions was 4.05 nM, indicating a 6.2-fold higher affinity for the AT1 receptor [1]. This difference in binding affinity is attributed to specific molecular structural differences, such as the presence of a cyclopentyl group in irbesartan versus a chloride group in losartan [2].

Receptor Pharmacology Binding Affinity Molecular Mechanism

Losartan's Unique CYP2C9-Dependent Activation Pathway Distinguishes It from Other ARBs

Losartan is a prodrug that undergoes hepatic conversion to its active metabolite, EXP3174, primarily via the cytochrome P450 enzyme CYP2C9 [1]. This is a key differentiator, as many other ARBs (e.g., valsartan, candesartan, olmesartan, telmisartan) are either not prodrugs or have negligible CYP2C9 involvement [2][3]. The clinical consequence is that concomitant administration of CYP2C9 inhibitors, such as fluconazole, significantly alters losartan's pharmacokinetic profile, decreasing the AUC of the active metabolite EXP3174 by approximately 40% while increasing the AUC of the parent losartan by approximately 70% [4].

Pharmacokinetics Drug Metabolism Cytochrome P450

Losartan's Oral Bioavailability and Food Effect Are Comparable to Other ARBs

The oral bioavailability of losartan is approximately 33%, which is moderate but comparable to other ARBs such as valsartan (23-50%) and candesartan cilexetil (42%) [1]. Food delays the absorption of losartan and lowers its Cmax, but does not significantly alter the overall exposure (AUC) of the parent drug or its active metabolite EXP3174 [2]. Specifically, a meal decreases losartan Cmax but the AUC is reduced by only approximately 10% [3]. This food effect is considered clinically insignificant, allowing for administration without regard to meals [2].

Pharmacokinetics Bioavailability Formulation Science

Strategic Application Scenarios for Losartan 114798-26-4 Based on Differentiated Evidence


Procurement for Hypertension Studies Where Uricosuric Effect is a Co-Primary or Secondary Endpoint

For clinical trials or preclinical research investigating the intersection of hypertension and hyperuricemia, losartan is the preferred ARB [1]. Its unique, quantifiable ability to lower serum uric acid by approximately 0.3 mg/dL, as demonstrated in head-to-head trials against valsartan, makes it an ideal tool for studying the cardiovascular benefits of urate reduction independent of blood pressure control [1][2]. Substituting another ARB, such as valsartan or candesartan, would confound this specific outcome, as they lack this uricosuric effect [2].

Pharmacogenomic Research Focusing on CYP2C9 Polymorphisms and Prodrug Activation

Losartan's reliance on CYP2C9 for conversion to its active metabolite, EXP3174, positions it as a key probe substrate for pharmacogenomic studies [3]. Research protocols designed to evaluate the impact of CYP2C9 genetic variants (e.g., *2, *3 alleles) or drug-drug interactions involving CYP2C9 inhibitors (like fluconazole) on clinical outcomes should specifically procure losartan [4]. Its well-characterized metabolic pathway and the availability of quantitative data on exposure changes (e.g., 40% decrease in EXP3174 AUC with fluconazole) provide a robust foundation for such investigations [4].

Comparative Effectiveness Research Requiring a Benchmark ARB

As the first ARB approved for clinical use, losartan serves as the established benchmark for comparative effectiveness studies of newer antihypertensive agents [5]. Its well-documented efficacy and safety profile, along with extensive head-to-head data against agents like valsartan and candesartan, make it the standard comparator arm in clinical trials [1][6]. Procurement of losartan for use as an active control is essential for generating data that can be contextualized within the vast body of existing literature on the ARB class.

Basic Research into AT1 Receptor Binding Kinetics and Inverse Agonism

Due to its well-defined, surmountable (competitive) antagonism at the AT1 receptor and its lower binding affinity compared to agents like irbesartan, losartan is a critical control compound in pharmacological studies of receptor function [7]. Its quantifiable Ki of 25.2 nM allows for precise comparisons with other ARBs that exhibit insurmountable antagonism or higher affinity, enabling researchers to dissect the molecular determinants of receptor blockade and downstream signaling [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Losartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.